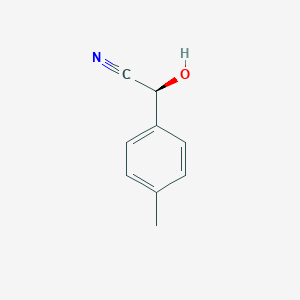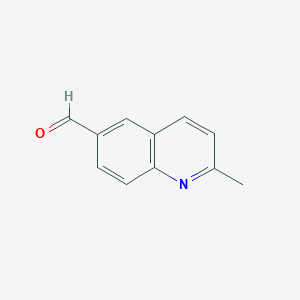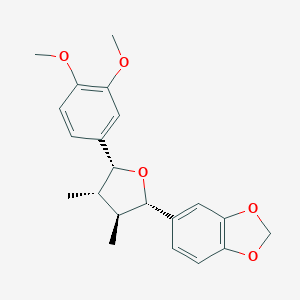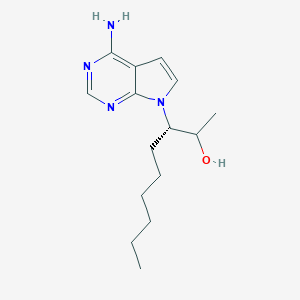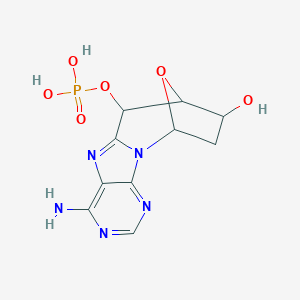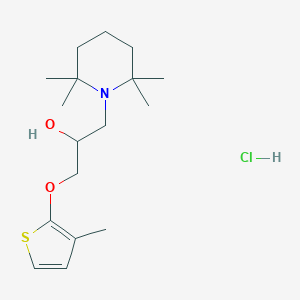
1-Piperidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride, also known as Methylthiopropamine (MTP) hydrochloride, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTP is a member of the amphetamine family and is structurally similar to other psychoactive substances such as amphetamine and methamphetamine. However, unlike these substances, MTP has not been widely studied and its effects on the human body are not well understood. In
Scientific Research Applications
MTP has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and may be useful in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, MTP has been studied for its potential as a cognitive enhancer and may be useful in improving memory and cognitive function.
Mechanism of Action
The exact mechanism of action of MTP is not well understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a key role in regulating mood, attention, and other cognitive processes.
Biochemical and Physiological Effects:
MTP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism. Additionally, MTP has been shown to increase the release of certain hormones, such as cortisol and prolactin.
Advantages and Limitations for Lab Experiments
One advantage of using MTP in lab experiments is its ability to stimulate the central nervous system, making it useful for studying the effects of stimulants on the brain. However, one limitation of using MTP is its potential for abuse and addiction, which may make it difficult to use in certain research settings.
Future Directions
There are several future directions for research on MTP. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Additionally, researchers may explore the use of MTP in combination with other drugs to enhance its effects. Finally, more research is needed to better understand the long-term effects of MTP on the body and brain.
Synthesis Methods
The synthesis of MTP is a complex process that involves several steps. The first step involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with piperidine to form 1-(3-methyl-2-thienyl)-2-piperidin-1-yl-ethanone. This intermediate is then reacted with 2,2,6,6-tetramethyl-1-piperidinyloxy to form the final product, MTP. The hydrochloride salt of MTP is typically used for research purposes.
properties
CAS RN |
109171-60-0 |
|---|---|
Molecular Formula |
C17H30ClNO2S |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2S.ClH/c1-13-7-10-21-15(13)20-12-14(19)11-18-16(2,3)8-6-9-17(18,4)5;/h7,10,14,19H,6,8-9,11-12H2,1-5H3;1H |
InChI Key |
LWJKDVGFWPMHNN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Canonical SMILES |
CC1=C(SC=C1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
synonyms |
1-Piperidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,6,6-t etramethyl-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)

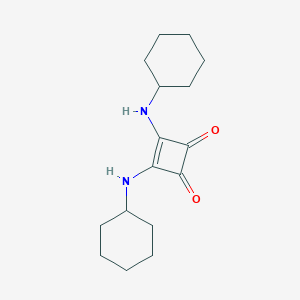
![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)


![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
